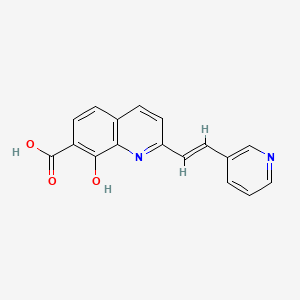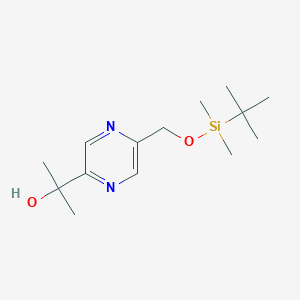
8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group at the 8th position, a carboxylic acid group at the 7th position, and a vinyl group linked to a pyridine ring at the 2nd position. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions include quinone derivatives, ethyl-substituted quinolines, esters, and amides.
Aplicaciones Científicas De Investigación
8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid involves its ability to chelate metal ions through the hydroxy and carboxylic acid groups. This chelation can inhibit the activity of metalloenzymes, leading to various biological effects. The compound can also interact with DNA and proteins, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Lacks the vinyl and pyridine substituents but shares the quinoline core and hydroxy group.
2-(2-Pyridyl)quinoline: Similar structure but lacks the hydroxy and carboxylic acid groups.
Uniqueness
8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to chelate metal ions and interact with biological molecules sets it apart from other quinoline derivatives .
Propiedades
Fórmula molecular |
C17H12N2O3 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
8-hydroxy-2-[(E)-2-pyridin-3-ylethenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16-14(17(21)22)8-5-12-4-7-13(19-15(12)16)6-3-11-2-1-9-18-10-11/h1-10,20H,(H,21,22)/b6-3+ |
Clave InChI |
NAXMYICVWWCHAK-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=C/C2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |
SMILES canónico |
C1=CC(=CN=C1)C=CC2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)



![7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL](/img/structure/B11840228.png)


![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
![Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840250.png)

![(3AR,8S,8aR)-tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B11840262.png)


![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)
